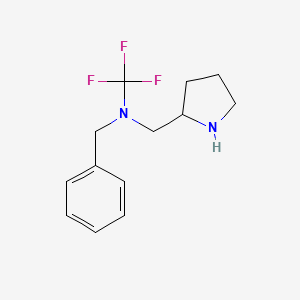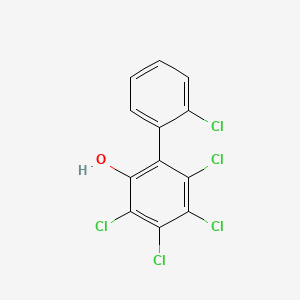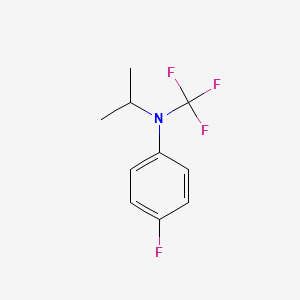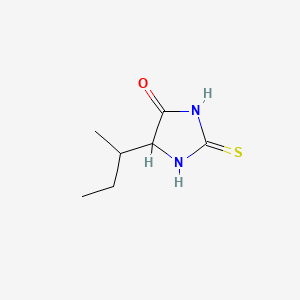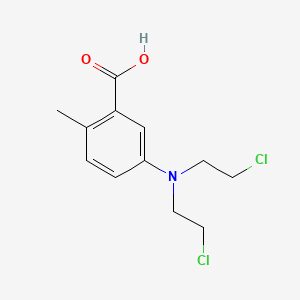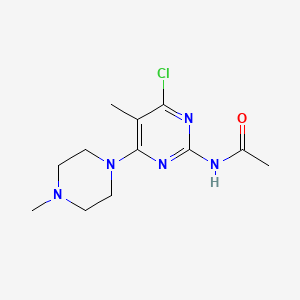
Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-dicarbonyl compound, the pyrimidine ring can be formed through cyclization reactions.
Introduction of Substituents: The acetylamino, chloro, and methylpiperazino groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Final Modifications: The final product may require purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, alkyl halides, or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry
Pyrimidine derivatives are widely used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, pyrimidine derivatives are studied for their interactions with nucleic acids and proteins. They are also used as probes and inhibitors in biochemical assays.
Medicine
Pyrimidine derivatives have significant medicinal applications, including as antiviral, anticancer, and antimicrobial agents. They are key components in drugs such as antiviral medications and chemotherapeutic agents.
Industry
In the industrial sector, pyrimidine derivatives are used in the production of dyes, pigments, and polymers. They also find applications in materials science for the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of pyrimidine derivatives depends on their specific structure and target. Generally, they may interact with enzymes, receptors, or nucleic acids to exert their effects. For example, some pyrimidine derivatives inhibit enzyme activity by binding to the active site, while others may interfere with DNA replication or transcription.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine Derivatives: Similar in structure but with different chemical properties and applications.
Purine Derivatives: Contain a fused pyrimidine-imidazole ring system and are important in biochemistry.
Triazine Derivatives: Contain a six-membered ring with three nitrogen atoms and have applications in agriculture and industry.
Uniqueness
Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- is unique due to its specific substituents, which may confer distinct chemical and biological properties. These unique features can make it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
55477-34-4 |
|---|---|
Fórmula molecular |
C12H18ClN5O |
Peso molecular |
283.76 g/mol |
Nombre IUPAC |
N-[4-chloro-5-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C12H18ClN5O/c1-8-10(13)15-12(14-9(2)19)16-11(8)18-6-4-17(3)5-7-18/h4-7H2,1-3H3,(H,14,15,16,19) |
Clave InChI |
PPXIIWYEVFSUCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N=C1Cl)NC(=O)C)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


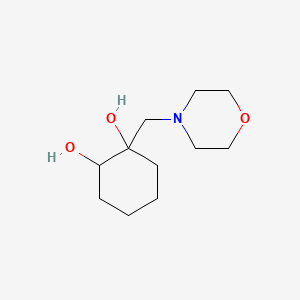
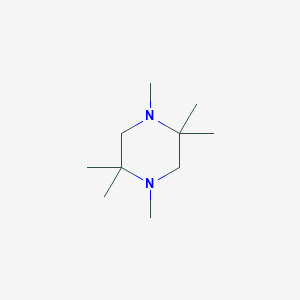
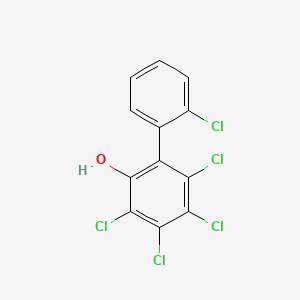
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
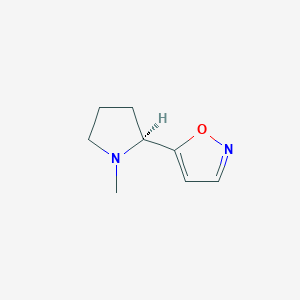
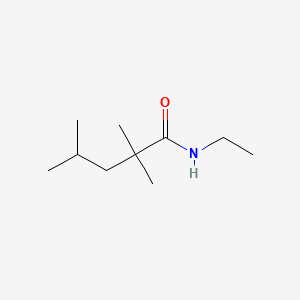
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
